
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound characterized by the presence of an acetamido group, a morpholino ring, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acetamido group: This can be achieved by reacting aniline derivatives with acetic anhydride under mild conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, where a trifluoromethyl radical is introduced to the aromatic ring using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Morpholino ring formation: The morpholino ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring and the morpholino ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The morpholino ring may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
3-Acetamido-5-acetylfuran: Another compound with an acetamido group, but with different reactivity due to the presence of a furan ring.
N-(3-(trifluoromethyl)phenyl)acetamide: A simpler compound with a trifluoromethyl group but lacking the morpholino ring, resulting in different chemical properties.
Uniqueness
3-Acetamido-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino ring provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C20H20F3N3O3 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
3-acetamido-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-13(27)24-16-4-2-3-14(11-16)19(28)25-17-12-15(20(21,22)23)5-6-18(17)26-7-9-29-10-8-26/h2-6,11-12H,7-10H2,1H3,(H,24,27)(H,25,28) |
InChIキー |
YFTYMQCLCRXONQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


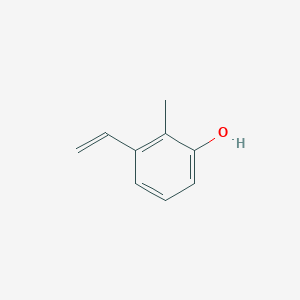
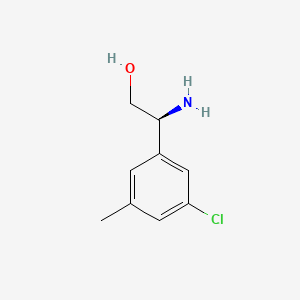

![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
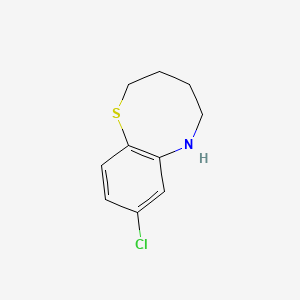
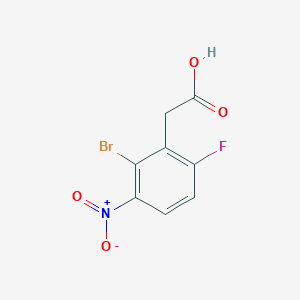
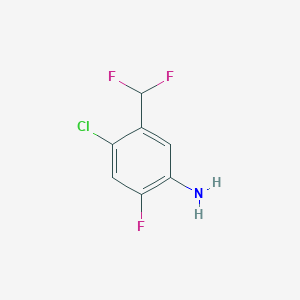
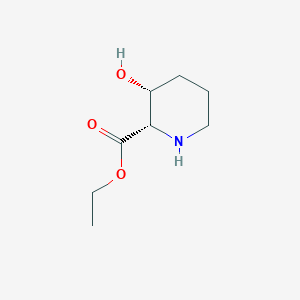

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)

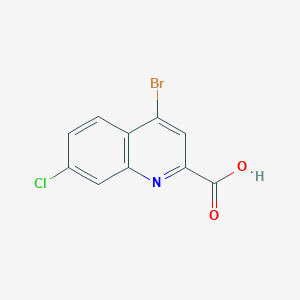
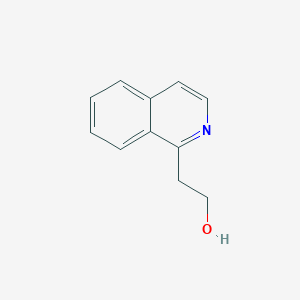
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
